Netilmicin

Übersicht

Beschreibung

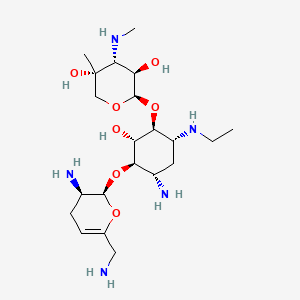

Netilmicin sulfate is an aminoglycoside sulfate salt. It is functionally related to a netilmycin.

This compound Sulfate is the sulfate salt form of netilimicin, a semisynthetic, water soluble aminoglycoside antibiotic. This compound is derived from sisomicin, a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. This compound irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

This compound Sulfate can cause developmental toxicity according to state or federal government labeling requirements.

Semisynthetic 1-N-ethyl derivative of SISOMYCIN, an aminoglycoside antibiotic with action similar to gentamicin, but less ear and kidney toxicity.

Wirkmechanismus

Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/

/AMINOGLYCOSIDES/ INHIBIT PROTEIN BIOSYNTHESIS & DECR FIDELITY OF TRANSLATION OF GENETIC CODE. /AMINOGLYCOSIDES/

Biologische Aktivität

Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin, primarily used to treat serious gram-negative bacterial infections. Its biological activity is characterized by its broad-spectrum efficacy against various bacterial strains, including those resistant to other aminoglycosides. This article explores the biological activity of this compound, comparing it with other antibiotics, and presents relevant case studies and research findings.

Comparative Efficacy

This compound has been extensively studied for its antibacterial properties, particularly in comparison to other aminoglycosides such as gentamicin, tobramycin, and amikacin. Key findings include:

- In Vitro Studies : this compound demonstrated similar activity to gentamicin against aminoglycoside-susceptible strains in both in vitro and in vivo tests. It was particularly effective against many aminoglycoside-resistant strains of gram-negative bacteria, especially those with adenylating enzymes (ANT 2′) .

- Resistance Patterns : In studies involving Escherichia coli and Klebsiella pneumoniae, this compound inhibited growth in all gentamicin-resistant isolates of Klebsiella and Citrobacter. However, resistance was noted in a significant percentage of Pseudomonas and Providencia strains .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that its peak serum concentrations after intramuscular dosing are comparable to those of gentamicin. In chronic toxicity studies, this compound exhibited markedly less toxicity compared to gentamicin .

Clinical Efficacy in Patients with Cancer

A study involving 92 cancer patients treated with this compound revealed an overall cure rate of 60% across 100 infectious episodes. The most common pathogens included E. coli, K. pneumoniae, and Pseudomonas aeruginosa. Notably, nephrotoxicity occurred in only 6% of patients with initially normal renal function .

Comparative Study with Amikacin

In a prospective randomized study involving 80 patients with serious gram-negative bacillary infections, this compound was compared to amikacin. The study found no significant differences in efficacy or toxicity between the two drugs, indicating that this compound could be a viable alternative to amikacin .

Antimicrobial Susceptibility Testing

A study focusing on the antimicrobial susceptibility of various bacterial strains highlighted that this compound maintained high efficacy against several pathogens while showing lower resistance rates compared to other aminoglycosides. For instance, it retained effectiveness against gram-negative bacilli commonly associated with hospital-acquired infections .

Summary Table of Biological Activity

| Antibiotic | Efficacy Against Gram-Negative Bacteria | Nephrotoxicity Rate | Resistance Patterns |

|---|---|---|---|

| This compound | High (similar to gentamicin) | 6% | Effective against gentamicin-resistant strains |

| Gentamicin | High | Higher than this compound | Significant resistance in Pseudomonas |

| Amikacin | High | Moderate | Resistance noted but less than gentamicin |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Netilmicin exhibits significant antibacterial activity against a range of pathogens, particularly Gram-negative bacteria. Its effectiveness has been documented in treating infections such as:

- Urinary Tract Infections : this compound has shown efficacy against common uropathogens, including Escherichia coli and Klebsiella pneumoniae.

- Respiratory Tract Infections : It is beneficial for lower respiratory tract infections, including pneumonia and septicemia.

- Skin and Soft Tissue Infections : The compound is effective against skin infections caused by susceptible bacteria.

- Intra-abdominal Infections : this compound has been used in treating complicated intra-abdominal infections.

In comparative studies, this compound demonstrated similar clinical and bacteriological efficacy to other aminoglycosides such as gentamicin and amikacin, with a potentially lower incidence of nephrotoxicity and ototoxicity .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion. Key findings include:

- Serum Concentrations : Studies indicate that this compound achieves therapeutic serum concentrations comparable to gentamicin when administered intramuscularly .

- Dosing Regimens : Research suggests that once-daily dosing can be as effective as multiple daily doses without compromising safety or efficacy .

- Population Pharmacokinetics : Variability in pharmacokinetics among individuals can influence therapeutic outcomes; thus, population pharmacokinetic models are employed to optimize dosing strategies .

Clinical Case Studies

Several studies have documented the clinical application of this compound in various patient populations:

- Cancer Patients : A study involving 92 cancer patients treated for 100 infectious episodes found an overall cure rate of 60%, with gram-negative bacilli being the most common pathogens. Notably, nephrotoxicity was observed in only 6% of patients with normal renal function at baseline .

- Ocular Infections : this compound has been utilized in treating bacterial ocular infections. A study demonstrated its bactericidal efficacy against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in ophthalmology .

- Multidrug-Resistant Infections : Research has highlighted this compound's effectiveness against multidrug-resistant strains, particularly those resistant to other aminoglycosides. This positions it as a valuable option in the treatment of challenging infections .

Summary of Findings

The following table summarizes the key applications of this compound based on the reviewed literature:

| Application Area | Key Findings |

|---|---|

| Urinary Tract Infections | Effective against Escherichia coli and Klebsiella pneumoniae; high response rates observed. |

| Respiratory Tract Infections | Efficacy in pneumonia and septicemia; comparable to other aminoglycosides. |

| Skin and Soft Tissue Infections | Effective in treating various skin infections caused by susceptible organisms. |

| Ocular Infections | Demonstrated bactericidal activity against ocular pathogens; used in combination with dexamethasone. |

| Multidrug-Resistant Infections | Active against many resistant strains; valuable in difficult-to-treat cases. |

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWIZQEWFGATK-UNZHCMSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H92N10O34S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56391-56-1 (Parent) | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56391-57-2 | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETILMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.